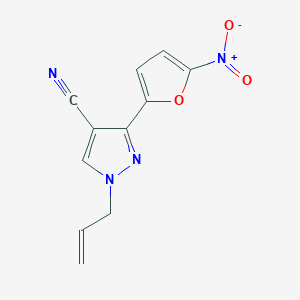
3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that features a nitrofuran moiety, a pyrazole ring, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Nitrofuran Moiety: Starting with a furan derivative, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formation of the Pyrazole Ring: The nitrofuran derivative can then be reacted with a suitable hydrazine derivative to form the pyrazole ring.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a carboxylic acid or aldehyde.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial enzymes or DNA to inhibit growth. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
3-(5-Nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: Lacks the prop-2-en-1-yl group.
3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole: Lacks the carbonitrile group.
3-(5-Nitrofuran-2-yl)-1H-pyrazole: Lacks both the prop-2-en-1-yl and carbonitrile groups.
Uniqueness
The presence of the prop-2-en-1-yl group and the carbonitrile group in 3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile makes it unique compared to its similar compounds. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity.
特性
CAS番号 |
61620-64-2 |
|---|---|
分子式 |
C11H8N4O3 |
分子量 |
244.21 g/mol |
IUPAC名 |
3-(5-nitrofuran-2-yl)-1-prop-2-enylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8N4O3/c1-2-5-14-7-8(6-12)11(13-14)9-3-4-10(18-9)15(16)17/h2-4,7H,1,5H2 |
InChIキー |
HJNTXNPYANCNQM-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)


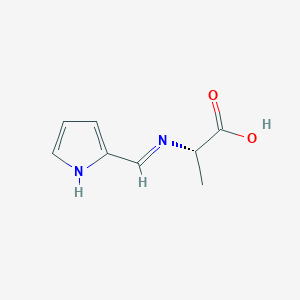
![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)

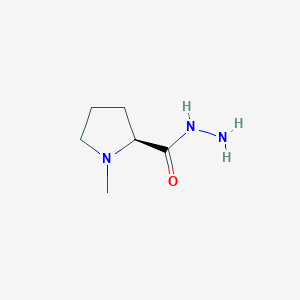


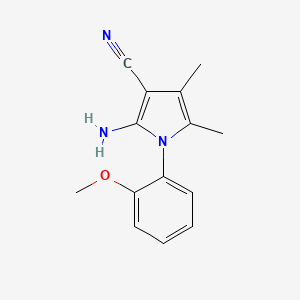
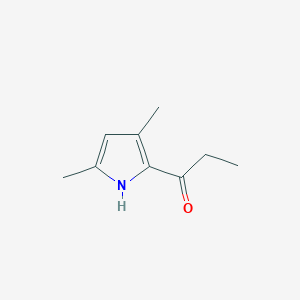
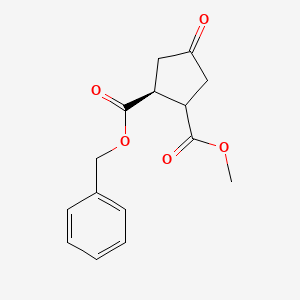
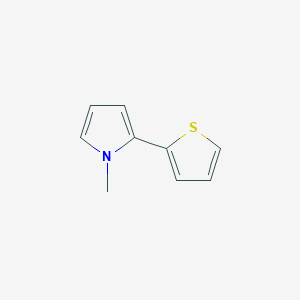
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
